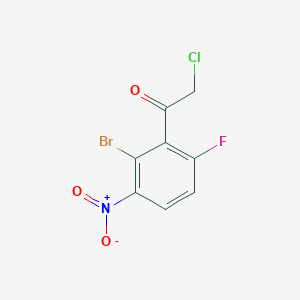
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H5BrClFNO3 This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrophenyl ethanone, followed by chlorination. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride to facilitate the halogenation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals like bromine and chlorine.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Reduction: Formation of 1-(2-Bromo-6-fluoro-3-aminophenyl)-2-chloroethan-1-one.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these molecular targets, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester .
- 1-(2-Bromo-6-fluoro-3-nitrophenyl)-ethanone .
Uniqueness
1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a nitro group, makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C8H4BrClFNO3 |
|---|---|
Molecular Weight |
296.48 g/mol |
IUPAC Name |
1-(2-bromo-6-fluoro-3-nitrophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClFNO3/c9-8-5(12(14)15)2-1-4(11)7(8)6(13)3-10/h1-2H,3H2 |
InChI Key |
XIAJGLZIBRFGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


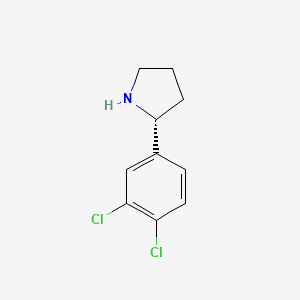
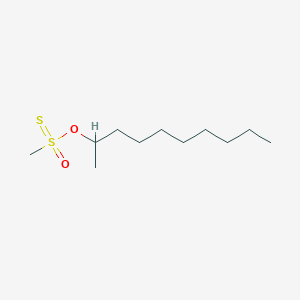
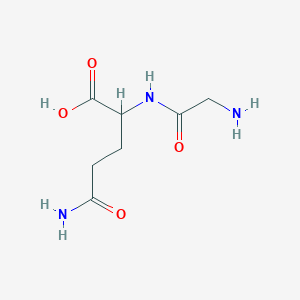
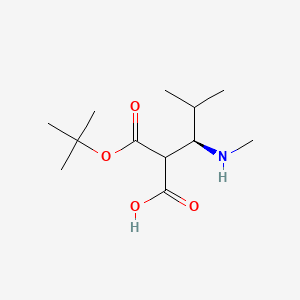
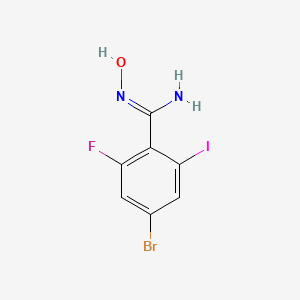

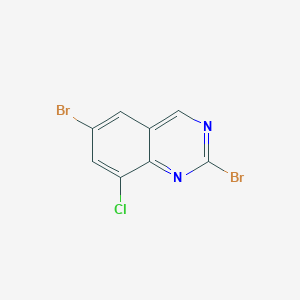
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)
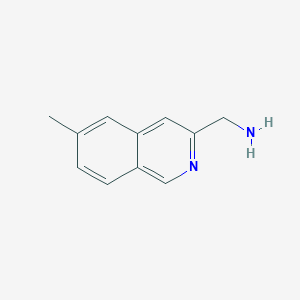
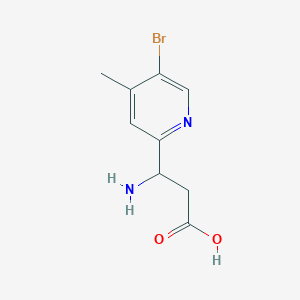
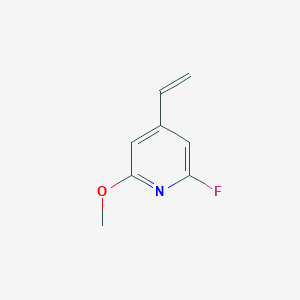
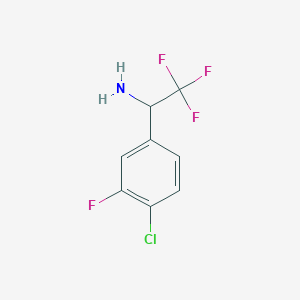
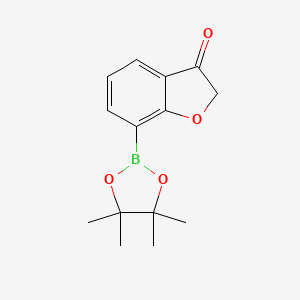
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)
